molecular formula C16H14O3 B14482469 4-Phenoxyphenyl cyclopropanecarboxylate CAS No. 66264-09-3

4-Phenoxyphenyl cyclopropanecarboxylate

Cat. No.: B14482469
CAS No.: 66264-09-3
M. Wt: 254.28 g/mol
InChI Key: SITYBJTYGXLKPX-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl cyclopropanecarboxylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a member of the cyclopropanecarboxylate family, which is characterized by the presence of a cyclopropane ring attached to a carboxylate group. This compound is often used as an intermediate in the synthesis of other chemicals and has notable insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyphenyl cyclopropanecarboxylate typically involves the reaction of 4-phenoxyphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

4-Phenoxyphenyl magnesium bromide+Cyclopropanecarboxylic acid chloride4-Phenoxyphenyl cyclopropanecarboxylate\text{4-Phenoxyphenyl magnesium bromide} + \text{Cyclopropanecarboxylic acid chloride} \rightarrow \text{this compound} 4-Phenoxyphenyl magnesium bromide+Cyclopropanecarboxylic acid chloride→4-Phenoxyphenyl cyclopropanecarboxylate

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl cyclopropanecarboxylates.

Scientific Research Applications

4-Phenoxyphenyl cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its insecticidal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Phenoxyphenyl cyclopropanecarboxylate involves its interaction with the nervous system of insects. It acts by disrupting the normal function of voltage-gated sodium channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect. The molecular targets include the sodium channels in the axonal membranes, and the pathways involved are related to the disruption of normal nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: A widely used insecticide with a similar structure, containing a cyclopropanecarboxylate ester group.

    Fenvalerate: Another insecticide with a similar mode of action, also containing a cyclopropanecarboxylate ester group.

Uniqueness

4-Phenoxyphenyl cyclopropanecarboxylate is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. Compared to permethrin and fenvalerate, it may exhibit different levels of potency and selectivity in its insecticidal action.

Properties

CAS No.

66264-09-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(4-phenoxyphenyl) cyclopropanecarboxylate

InChI

InChI=1S/C16H14O3/c17-16(12-6-7-12)19-15-10-8-14(9-11-15)18-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2

InChI Key

SITYBJTYGXLKPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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